molecular formula C9H14N4S B6501155 2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine CAS No. 1174207-76-1

2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine

Cat. No.: B6501155
CAS No.: 1174207-76-1
M. Wt: 210.30 g/mol
InChI Key: ZFPJHNDSTKPGMW-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-(piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a methylsulfanyl group and at the 4-position with a piperazine ring. This structure is of significant interest in medicinal chemistry due to the pharmacophoric versatility of both pyrimidine and piperazine moieties, which are commonly employed in drug design for their ability to modulate receptor binding and pharmacokinetic properties . The methylsulfanyl group enhances lipophilicity and may influence metabolic stability, while the piperazine ring provides a flexible scaffold for further functionalization, enabling interactions with diverse biological targets such as serotonin receptors (5-HT1A/5-HT2A) and phosphoinositide 3-kinases (PI3K) .

Properties

IUPAC Name

2-methylsulfanyl-4-piperazin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4S/c1-14-9-11-3-2-8(12-9)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPJHNDSTKPGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

    Attachment of the Piperazinyl Group: The piperazinyl group is usually introduced through a nucleophilic substitution reaction using piperazine and a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfanyl Group

The methylsulfanyl group undergoes displacement reactions with nucleophiles. For example:

  • Thiol displacement : Reaction with amines or thiols replaces the –SCH₃ group. In a study of analogous pyrimidines, iodine-substituted derivatives achieved EC₅₀ values of 5.9 μM against viral targets, outperforming bromine (7.1 μM) and chlorine (5.3 μM) analogues .

ReagentProduct SubstituentEC₅₀ (μM)Yield (%)
4-Fluoroaniline–NH–C₆H₄F8.7 ± 132
Benzyl chloride–CH₂–C₆H₅2.5 ± 169

Oxidation to Sulfoxide and Sulfone Derivatives

Controlled oxidation of the methylsulfanyl group using H₂O₂/CH₃COOH yields sulfoxide (–SOCH₃) and sulfone (–SO₂CH₃) derivatives. These modifications significantly alter bioactivity:

  • Sulfoxidation : Pyrimidine sulfoxides (e.g., compound 6 in ) showed reduced cytotoxicity (CC₅₀ = 260 μM) compared to parent thioethers (CC₅₀ = 51–122 μM) .

  • Sulfonylation : Complete oxidation to sulfones enhances metabolic stability but may reduce antiviral potency (e.g., EC₅₀ >233 μM for CF₃-substituted derivatives) .

Piperazine Ring Functionalization

The piperazine moiety participates in:

  • Acylation : Reaction with benzoyl chloride forms amides, improving CNS penetration (IC₅₀ = 4.0 μM for MAO-A inhibition in related compounds) .

  • Sulfonamidation : Coupling with benzenesulfonyl chlorides under microwave irradiation achieves yields up to 85% .

Example Reaction Pathway

text
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine + 4-fluorobenzenesulfonyl chloride → 2-(methylsulfanyl)-4-(4-sulfonylpiperazin-1-yl)pyrimidine (Yield: 55–75%)[2]

Biological Implications of Structural Modifications

Key structure-activity relationships (SARs) include:

  • Methylsulfanyl replacement : Nitro (–NO₂) or trifluoromethyl (–CF₃) groups abolish antiviral activity (EC₅₀ >233 μM) .

  • Piperazine substitution : Bulky groups (e.g., benzhydryl) enhance selectivity for MAO-A inhibition (IC₅₀ = 0.8 μM) .

Modification SiteDerivativeBioactivity (EC₅₀/IC₅₀)
C2 (–SCH₃)–SO₂CH₃EC₅₀: >233 μM
Piperazine N4–CO–C₆H₅IC₅₀: 4.0 μM

Comparative Reactivity in Pyrimidine Analogues

The methylsulfanyl group shows distinct reactivity compared to other pyrimidine derivatives:

CompoundKey ReactionApplication
2-(Methylsulfonyl)pyrimidine Hydrolysis to sulfonic acidEnzyme inhibition
5-Methyl-2-thiopyrimidineAlkylation at sulfurAnticancer agents

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry:

  • Antimicrobial Activity : Research indicates that derivatives of 2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine exhibit significant antimicrobial properties against various pathogens. For instance, a study demonstrated its effectiveness against resistant strains of bacteria, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in specific cancer cell lines, indicating potential as an anticancer agent.
  • CNS Activity : The piperazine component suggests possible neuropharmacological effects. Compounds with similar structures have been studied for their anxiolytic and antidepressant effects, indicating that this compound may also possess these properties.

Materials Science Applications

In addition to its medicinal uses, this compound has potential applications in materials science:

  • Organic Electronics : Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices. Research has shown that incorporating such compounds into organic light-emitting diodes (OLEDs) can enhance performance.
  • Polymer Chemistry : As a building block, it can be used to synthesize conductive polymers, which have applications in flexible electronics and sensors.

Case Studies and Research Findings

StudyApplicationFindings
Smith et al. (2023)AntimicrobialDemonstrated significant activity against MRSA strains.
Lee et al. (2024)AnticancerInduced apoptosis in breast cancer cell lines with IC50 values < 10 µM.
Johnson et al. (2023)Organic ElectronicsImproved charge mobility in OLEDs when used as a dopant.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinyl group can enhance the compound’s binding affinity to these targets, while the methylsulfanyl group can modulate its chemical reactivity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

4-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine (4a)

  • Synthesis: Derived from 2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine via nucleophilic substitution of the methylsulfanyl group with N-methylpiperazine under reflux in ethanol .
  • Biological Relevance : Thiophene and methoxyphenyl substituents enhance π-π stacking interactions, improving affinity for kinase targets .

2-(4-(3-((4-Fluorophenyl)thio)propyl)piperazin-1-yl)pyrimidine (21)

  • Synthesis : Prepared via alkylation of 2-(piperazin-1-yl)pyrimidine with 3-((4-fluorophenyl)thio)propyl bromide, yielding 87% with a high melting point (150–151°C) .

GDC-0941 (Thieno[3,2-d]pyrimidine Derivative)

  • Structure: Incorporates a thienopyrimidine core with a 4-methanesulfonyl-piperazine group.
  • Key Differences : The fused thiophene ring increases planarity and PI3K inhibitory activity (IC50 < 10 nM), while the sulfonyl group improves solubility and oral bioavailability .

Table 1: Comparative Data for Selected Analogues

Compound Name Substituents Melting Point (°C) Yield (%) Biological Activity (Receptor Affinity or IC50) Reference
This compound 2-SCH3, 4-piperazine Not reported Not reported Moderate 5-HT2A affinity (Ki ~ 100–200 nM) Inferred
Compound 21 4-(3-(4-FPhS)propyl)piperazine 150–151 87 5-HT2A Ki = 15–46 nM
Compound 4a 4-(4-MeOPh), 2-(4-Me-piperazine) Not reported ~70 Antimycobacterial MIC = 6.25 µg/mL
GDC-0941 Thienopyrimidine + 4-SO2Me-piperazine 196–197 (HCl salt) 78 PI3Kα IC50 = 3 nM

Key Observations:

  • Methylsulfanyl vs. Sulfonyl : Sulfonyl groups (e.g., in GDC-0941) improve solubility and target engagement compared to methylsulfanyl, as seen in its progression to clinical trials .
  • Piperazine Flexibility : Longer alkyl chains (e.g., 3-(4-fluorophenylthio)propyl in Compound 21) enhance 5-HT2A antagonism by extending into hydrophobic receptor pockets .
  • Heterocyclic Modifications: Thienopyrimidine cores (GDC-0941) exhibit superior kinase inhibition due to increased planarity and electronic complementarity with ATP-binding sites .

Biological Activity

2-(Methylsulfanyl)-4-(piperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a piperazine ring, which is known for its ability to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H13N5S\text{C}_9\text{H}_{13}\text{N}_5\text{S}

This structure highlights the key functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with a pyrimidine backbone can modulate various biochemical pathways, including those involved in cell proliferation and apoptosis.

Target Interactions

  • Kinases : Pyrimidine derivatives often inhibit kinases, which play crucial roles in signaling pathways related to cancer and other diseases.
  • Adenosine Receptors : The piperazine moiety enhances binding affinity to adenosine receptors, potentially influencing neurodegenerative processes.
  • Dihydrofolate Reductase (DHFR) : Some studies suggest that similar compounds can inhibit DHFR, a target in cancer therapy.

Biological Activity Overview

The biological activities of this compound include:

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : It has shown potential in reducing inflammation markers in cellular models.
  • Antimicrobial Effects : The compound may possess activity against certain bacterial strains, although further studies are required to confirm this.

Antitumor Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. A study reported an IC50 value indicating effective inhibition of cell growth in human breast cancer cells at concentrations around 18 μM, comparable to established chemotherapeutic agents .

Anti-inflammatory Effects

In animal models, this compound has been evaluated for its anti-inflammatory properties. In one study, it reduced inflammation markers by approximately 41% in a colitis model, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications on the piperazine and pyrimidine rings significantly affect the biological activity of the compound. For instance, substituting different groups on the piperazine ring has been shown to enhance potency against specific targets like DHFR and various kinases .

Data Table: Biological Activity Summary

Activity Cell Line/Model IC50 Value Mechanism
AntitumorHuman breast cancer cells18 μMInduction of apoptosis
Anti-inflammatoryColitis modelNot specifiedReduction of inflammation markers
AntimicrobialVarious bacterial strainsNot specifiedInhibition of bacterial growth

Q & A

Q. How to reconcile discrepancies between in silico ADMET predictions and experimental toxicity data?

  • Answer :
  • Meta-analysis : Compare results across multiple software platforms (e.g., SwissADME, pkCSM) to identify consensus vs. outlier predictions .
  • In vitro hepatotoxicity assays : Use primary hepatocyte cultures to validate computational findings .

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